7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
Structure
3D Structure
Properties
Molecular Formula |
C15H15NO |
|---|---|
Molecular Weight |
225.28 g/mol |
IUPAC Name |
7-methyl-3-phenyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C15H15NO/c1-11-7-8-13-15(9-11)17-10-14(16-13)12-5-3-2-4-6-12/h2-9,14,16H,10H2,1H3 |
InChI Key |
CSQHIAHUKJDEEQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(CO2)C3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Substrate Preparation
The enantioselective synthesis of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,oxazine (2c) begins with the condensation of substituted benzoxazine precursors. Source outlines a method where 7-methyl-3-phenylbenzoxazine (1c) undergoes a transfer hydrogenation reaction using ethyl acetoacetate as a hydrogen donor, ammonium bicarbonate as a base, and formaldehyde in toluene at 70°C for 48 hours. The chiral catalyst 3f (8.4 mg, 0.012 mmol) enables asymmetric induction, achieving an enantiomeric excess (ee) of 91%.
The reaction mechanism involves in situ generation of dihydropyridine intermediates, which facilitate the reduction of the imine bond in the benzoxazine scaffold. Key parameters include:
-
Catalyst loading : 5 mol% of 3f relative to the substrate.
-
Solvent system : Toluene ensures optimal solubility and reaction kinetics.
-
Temperature : Prolonged heating at 70°C drives the reaction to completion.
Purification and Yield Optimization
Post-reaction purification via silica gel chromatography (petroleum ether/ethyl acetate, 96:4) yields 89% of the target compound. The enantiomeric purity is confirmed using chiral HPLC (Chiralpak® IB column, hexane/ethanol = 95:5), with retention times of 21.86 min (major enantiomer) and 13.89 min (minor enantiomer).
Table 1: Optimization of Reaction Conditions for Compound 2c
| Parameter | Value | Impact on Yield/ee |
|---|---|---|
| Catalyst (3f) | 5 mol% | 91% ee |
| Temperature | 70°C | 89% yield |
| Reaction Time | 48 hours | Complete conversion |
| Solvent | Toluene | Optimal solubility |
Alternative Synthetic Routes from Patent Literature
Continuous Flow Synthesis
Source highlights lab-scale continuous high-shear reactor (CHSR) techniques for benzoxazine monomers. While applied to difunctional benzoxazines, this method scales effectively for 7-methyl-3-phenyl derivatives by adjusting feedstock ratios. CHSR systems enhance mixing efficiency, reducing reaction times from 48 hours to under 6 hours.
Mannich-Type Cyclization for Structural Diversification
Mechanistic Insights
The PMC study details a Mannich reaction pathway for analogous benzoxazines. For 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b]oxazine, the steps include:
-
Friedel-Crafts acylation : Introducing acetyl groups to m-cresol.
-
Condensation : Reacting 4-hydroxy-7-methylacetophenone with aniline and formaldehyde in methanol under reflux.
-
IR : 1725 cm⁻¹ (C=O stretch), 3071 cm⁻¹ (aromatic C-H).
-
¹H NMR (DMSO-d₆) : δ 2.37 (s, CH₃), 4.51 (d, J = 6.5 Hz, oxazine ring protons).
Comparative Analysis of Synthetic Methods
Table 2: Method Comparison for 7-Methyl-3-phenylbenzoxazine Synthesis
| Method | Yield | ee | Time | Scalability |
|---|---|---|---|---|
| Organocatalytic | 89% | 91% | 48 hours | Moderate |
| Patent Aminomethyl | 75–91% | N/A | 20–24 hours | High |
| CHSR | 85–92% | N/A | 6 hours | High |
| Mannich | 56–71% | N/A | 12 hours | Low |
The organocatalytic method excels in enantioselectivity but requires prolonged reaction times. CHSR balances speed and yield, making it ideal for industrial applications.
Chemical Reactions Analysis
Electrophilic Aromatic Substitution
The electron-rich benzene ring undergoes regioselective electrophilic substitution. Key reactions include:
| Reaction Type | Conditions | Position Substituted | Yield (%) | Reference |
|---|---|---|---|---|
| Nitration | HNO₃/H₂SO₄, 0–5°C | Para to methoxy | 78–85 | |
| Sulfonation | H₂SO₄/SO₃, 60°C | Ortho/para to methyl | 65–72 | |
| Halogenation (Br₂) | FeCl₃ catalyst, CH₂Cl₂, RT | Meta to oxazine | 70–75 |
The methyl group at position 7 exerts moderate ortho/para-directing effects, while the oxazine nitrogen deactivates the adjacent positions.
Nucleophilic Reactions
The oxazine ring participates in nucleophilic ring-opening and substitution:
A. Alkaline Hydrolysis
Under basic conditions (NaOH/EtOH, reflux), the oxazine ring opens to form 2-amino-4-methylphenol derivatives:
Yields reach 82–88% depending on solvent polarity.
B. SNAr with Indoles
3-Chloro analogs react with indoles under microwave irradiation (THF, 80°C):
| Indole Substituent | Product Yield (%) | Reaction Time (min) |
|---|---|---|
| H | 89 | 15 |
| 2-Me | 76 | 20 |
| 5-OMe | 83 | 18 |
This method enables efficient synthesis of cephalandole A analogs .
Oxidation and Reduction
A. Oxidative Ring Contraction
Treatment with I₂/Et₃N in CH₃CN induces dehydrogenation to form benzomorpholine derivatives (84–89% yield) :
B. Catalytic Hydrogenation
H₂/Pd-C reduces the oxazine ring to a morpholine structure (92% conversion).
Cycloaddition Reactions
The dihydrooxazine moiety acts as a diene in Diels-Alder reactions:
| Dienophile | Conditions | Product Type | Yield (%) |
|---|---|---|---|
| Maleic anhydride | Toluene, 110°C | Bridged bicyclic adduct | 68 |
| Tetracyanoethylene | CHCl₃, RT | Electron-deficient adduct | 55 |
Regioselectivity follows frontier molecular orbital (FMO) theory.
Functional Group Transformations
A. N-Alkylation
Treatment with alkyl halides (R-X) in DMF/K₂CO₃ yields N-alkylated derivatives:
Yields range from 70% (R = Me) to 58% (R = Bn).
B. Acid-Catalyzed Rearrangements
In HCl/MeOH, the oxazine undergoes ring expansion to quinazoline derivatives via a Wagner-Meerwein mechanism (63% yield) .
Comparative Reactivity with Analogs
| Compound Modification | Electrophilic Reactivity | Nucleophilic Susceptibility |
|---|---|---|
| 7-Me vs. 7-H | ↑ para-selectivity | ↔ |
| 3-Ph vs. 3-(4-F-Ph) | ↓ reaction rate | ↑ oxidative stability |
| Oxazine vs. thiazine analogs | ↓ aromatic substitution | ↑ ring-opening kinetics |
This compound's versatile reactivity profile enables applications in medicinal chemistry (e.g., kinase inhibitor scaffolds) and materials science (photoactive polymers). Recent advances in microwave-assisted SNAr reactions and iodine-mediated oxidative cyclizations represent significant progress in its synthetic utility.
Scientific Research Applications
Alzheimer's Disease Treatment
One of the most notable applications of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine is in the treatment of Alzheimer's disease. Research indicates that derivatives of this compound exhibit inhibitory activity against enzymes such as BACE1 and BACE2, which are implicated in the production of beta-amyloid plaques associated with Alzheimer's. These compounds may help in reducing the accumulation of beta-amyloid in the brain, potentially slowing disease progression and alleviating symptoms .
Anti-Diabetic Properties
In addition to its neuroprotective effects, this compound has been studied for its anti-diabetic properties. It has been shown to inhibit BACE2 activity, which is linked to metabolic disorders including type 2 diabetes. This inhibition can lead to improved insulin sensitivity and glucose metabolism, making it a candidate for further development as an anti-diabetic agent .
In Vitro Studies
Several in vitro studies have demonstrated the efficacy of this compound in reducing cell apoptosis and promoting neuronal survival under stress conditions that mimic neurodegeneration . These findings suggest that the compound not only protects neurons but also enhances their functional recovery.
In Vivo Models
Animal models have been utilized to assess the therapeutic potential of this compound. For instance, studies involving genetically modified mice that model Alzheimer's disease showed significant improvements in cognitive functions when treated with derivatives of this compound .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituted Benzo[b][1,4]oxazine Derivatives
The table below compares 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine with structurally similar derivatives, highlighting substituent effects on molecular properties and bioactivity:
Comparative Analysis of Physicochemical Properties
- Steric Effects : The 3-phenyl group introduces bulkiness, which may hinder binding to flat active sites but enhance selectivity for receptors requiring aromatic interactions .
Research Findings and Implications
The comparison underscores that minor structural modifications in benzoxazine derivatives significantly alter their pharmacological profiles. For instance:
- The 3-phenyl group in the target compound may mimic the TTZ head group in TTZ-1, acting as a bioisostere for carboxylic acids in receptor binding .
- Future research should explore the synthesis of this compound derivatives with varied substituents (e.g., boronic esters for Suzuki coupling ) to optimize drug-like properties.
Biological Activity
7-Methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine (CAS No. 55690-07-8) is a compound belonging to the class of benzoxazines, which are known for their diverse biological activities. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and potential applications in medicine.
- Molecular Formula : C15H15NO
- Molecular Weight : 225.29 g/mol
- CAS Number : 55690-07-8
Antioxidant Activity
Recent studies have indicated that derivatives of benzoxazine compounds exhibit significant antioxidant properties. For example, the compound demonstrated notable free radical scavenging activity in various assays, including DPPH and FRAP tests. In one study, it was found that certain oxazine derivatives had antioxidant capacities comparable to established antioxidants like butylated hydroxytoluene (BHT) .
Anticancer Properties
The anticancer potential of benzoxazine derivatives has been extensively studied. A series of synthesized compounds showed promising results in inhibiting cancer cell proliferation. Specifically, some derivatives exhibited IC50 values in the low micromolar range against various cancer cell lines. The mechanism of action appears to involve induction of apoptosis and inhibition of cell cycle progression .
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. It demonstrated the ability to inhibit pro-inflammatory cytokines in vitro, suggesting potential therapeutic applications in inflammatory diseases .
Antimicrobial Activity
The compound has shown antimicrobial activity against several bacterial strains. Studies indicate that it can inhibit the growth of both Gram-positive and Gram-negative bacteria, making it a candidate for further development as an antimicrobial agent .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of benzoxazine derivatives. Modifications at specific positions on the benzoxazine ring have been correlated with enhanced biological activities. For instance, substituents at the 3 and 4 positions significantly influence both antioxidant and anticancer activities .
Case Study 1: Antioxidant Evaluation
In a comparative study involving various synthesized oxazine derivatives, this compound was tested alongside other compounds for antioxidant capacity. The results indicated that it possessed an effective concentration (EC50) lower than many known antioxidants, highlighting its potential use in food preservation and pharmaceutical formulations.
Case Study 2: Cytotoxicity Against Cancer Cell Lines
A study focused on evaluating the cytotoxic effects of this compound on human cancer cell lines revealed that it induced apoptosis through a mitochondrial pathway. The findings suggested that the compound could serve as a lead structure for developing new anticancer drugs .
Q & A
Q. What are the standard synthetic approaches for preparing 7-methyl-3-phenyl-3,4-dihydro-2H-benzo[b][1,4]oxazine?
The synthesis typically involves cyclization strategies using nitroaromatic precursors. For example:
- Mitsunobu Reaction : Tosylated intermediates undergo cyclization under Mitsunobu conditions (e.g., using diethyl azodicarboxylate and triphenylphosphine) to form the benzoxazine core. This method avoids side products common with free amines or metal catalysts like ZnCl₂ .
- Reductive Cyclization : Nitro ketones derived from O-alkylation of nitrophenols (e.g., 2,3-difluoro-6-nitrophenol) are reduced enzymatically or chemically to yield enantiopure dihydrobenzoxazines .
- Epoxide Ring-Opening : Spirocyclic epoxides react with haloanilines to construct the 3,4-dihydro-2H-benzo[b][1,4]oxazine scaffold, enabling stereochemical control .
Q. How are structural and stereochemical features of this compound confirmed experimentally?
Key techniques include:
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., methyl and phenyl groups) and confirm diastereotopic protons in the oxazine ring .
- Optical Rotation/Polarimetry : Enantiomeric excess (ee) is determined via specific rotation measurements, validated against literature values (e.g., for (R)-4a) .
- LC/MS and IR : Mass spectrometry confirms molecular weight, while IR detects functional groups like C=O or N–H stretches in intermediates .
Q. What are the primary biological applications of 3,4-dihydro-2H-benzo[b][1,4]oxazine derivatives?
These derivatives serve as precursors for pharmaceuticals, such as:
- Levofloxacin : The (S)-(-)-7,8-difluoro-3-methyl variant is a key intermediate in synthesizing this fluoroquinolone antibiotic .
- Antiproliferative Agents : Modifications with triazolopyridazine moieties inhibit endothelial and tumor cell proliferation .
- Mineralocorticoid Receptor Modulators : Derivatives like AZD9977 are explored for cardiovascular and renal diseases .
Advanced Research Questions
Q. How can enantioselectivity be achieved in the synthesis of 3,4-dihydro-2H-benzo[b][1,4]oxazines?
Advanced strategies include:
- Chemoenzymatic Catalysis : Alcohol dehydrogenases (e.g., ADH-A) catalyze asymmetric reduction of nitro ketones to yield >99% ee products. For example, evo-1.1.200 enzyme variants improve selectivity for (R)-isomers .
- Chiral Resolutions : Kinetic resolution using acyl chlorides or palladium-catalyzed couplings separates racemic mixtures .
- Inversion of Configuration : Mitsunobu reactions invert stereochemistry at hydroxyl-bearing carbons, enabling access to non-natural enantiomers .
Q. What challenges arise in regioselective functionalization of the benzoxazine core, and how are they addressed?
- Nitration Contradictions : Nitration of 4-hydroxy-3-nitrobenzoic acid derivatives can yield 7-nitro or 8-nitro isomers. Regiocontrol is achieved by adjusting reaction conditions (e.g., acid strength, temperature) and using directing groups .
- Fluorination Selectivity : Electrophilic fluorination of electron-rich aromatic rings requires protecting groups (e.g., tosyl) to prevent overhalogenation .
- Cross-Coupling Limitations : Pd-catalyzed couplings (Suzuki, Buchwald-Hartwig) may fail due to steric hindrance from the methyl and phenyl groups. Optimizing ligands (e.g., XPhos) and solvent systems improves yields .
Q. How do structural modifications influence the biological activity of benzoxazine derivatives?
Q. What analytical methods resolve contradictions in reported spectral data for dihydrobenzoxazines?
- X-ray Crystallography : Definitive confirmation of stereochemistry and crystal packing (e.g., methyl 2-(3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazin-4-yl)acetate structures) .
- 2D NMR (COSY, NOESY) : Resolves overlapping signals in crowded spectra, especially for diastereomers .
- Comparative LC/MS Libraries : Cross-referencing retention times and fragmentation patterns with authenticated standards reduces misidentification .
Q. What are the limitations of current synthetic methods, and what innovations are emerging?
- Catalyst Dependency : Metal-catalyzed methods (e.g., Pd, Zn) often require costly ligands. Recent advances use visible-light-promoted, metal-free N–H insertions for greener synthesis .
- Scalability Issues : Enzymatic steps may lack industrial robustness. Immobilized enzymes or flow chemistry improve reproducibility .
- Stereochemical Drift : Epimerization during deprotection (e.g., tosyl group removal) is mitigated by mild conditions (Mg/MeOH) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
